1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2/h7,9H,3-5H2,1-2H3 |
InChI Key |
QCKHOKPTNJHFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CNCCN2C |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
- The classical method involves reacting amidoximes with acyl chlorides or activated carboxylic acid esters (e.g., methyl or ethyl esters) to form the 1,2,4-oxadiazole ring.
- Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields.
- Coupling reagents like EDC, DCC, CDI, TBTU, or T3P are often employed to activate carboxylic acids for efficient cyclization.
- Microwave irradiation has been used to accelerate these reactions, reducing reaction times dramatically and improving yields.
- Despite these improvements, challenges include purification difficulties and sensitivity to functional groups like –OH or –NH2 in the starting materials.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
- This method forms 1,2,4-oxadiazoles via cycloaddition but suffers from low reactivity of nitriles and side reactions producing undesired oxadiazole oxides.
- Platinum(IV) catalysts can facilitate this reaction under mild conditions but are expensive and often give low yields.
Recent Advances
- One-pot syntheses at room temperature using superbase media (NaOH/DMSO) have been reported, providing moderate to excellent yields.
- Activation of carboxylic acids with Vilsmeier reagents enables one-pot synthesis with good to excellent yields and straightforward purification.
- Tandem reactions involving nitroalkenes and nitriles in the presence of superacids yield oxadiazoles rapidly but require acid-resistant substrates.
- Photoredox catalysis under visible light has been explored for green synthesis, albeit with moderate yields.
Specific Preparation of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine
While direct literature on this exact compound is limited, preparation methods can be extrapolated from related synthetic routes of similar oxadiazole-piperazine derivatives.
Synthesis of the 3-Methyl-1,2,4-oxadiazole Intermediate
- The 3-methyl-1,2,4-oxadiazole ring can be synthesized by cyclization of an amidoxime derivative bearing a methyl substituent with an activated carboxylic acid or ester.
- For example, methyl amidoxime derivatives react with methyl esters under basic or catalytic conditions to form the 1,2,4-oxadiazole ring.
Hydrochloride Salt Formation
- The free base form of the compound is often converted to its hydrochloride salt to improve solubility and stability.
- This is done by treatment with hydrochloric acid in an appropriate solvent.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime cyclization | Amidoxime + methyl ester, base or coupling reagent | Formation of 3-methyl-1,2,4-oxadiazole |
| 2 | Halomethylation | Oxadiazole + halogenating agent (e.g., NBS) | 3-Methyl-1,2,4-oxadiazol-5-ylmethyl halide |
| 3 | Nucleophilic substitution | Methylpiperazine + oxadiazolylmethyl halide, solvent | This compound |
| 4 | Salt formation | HCl in solvent | Hydrochloride salt of target compound |
Analytical and Purification Considerations
- Purification typically involves recrystallization or chromatographic methods.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.
- The hydrochloride salt form improves crystallinity and solubility profiles.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Scientific Research Applications of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine
This compound is a chemical compound that combines a piperazine moiety with a 3-methyl-1,2,4-oxadiazole ring. It has a molecular formula of and a molecular weight of approximately 182.22 g/mol . The presence of the oxadiazole ring contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Potential Biological Activities
Compounds containing oxadiazole rings often exhibit biological activities due to their ability to interact with various molecular targets in biological systems. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Diverse Applications
The applications of this compound are diverse, stemming from its structural features that allow for modifications leading to enhanced efficacy or specificity. Interaction studies have shown that this compound can bind effectively to various biological targets. These studies typically involve various methods to elucidate the pharmacological profile of the compound and guide further modifications for improved activity.
Structural Similarities
Several compounds share structural similarities with this compound.
Table: Comparison of Structurally Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Piperazine | Contains an oxadiazole ring | Basic structure similar but lacks methyl substitution on piperazine |
| 3-Methylpiperazine | Simple piperazine derivative | Lacks the oxadiazole moiety; primarily used in synthesis |
| 5-Methyl-1,3,4-Oxadiazole | Oxadiazole without piperazine | Focused on different biological activities unrelated to piperazine |
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperazine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include:
- Position of substituents on the oxadiazole and piperazine rings.
- Nature of substituents (alkyl, aryl, or heteroaromatic groups).
- Salt forms affecting solubility and bioavailability.
Table 1: Comparative Analysis of Selected Piperazine-Oxadiazole Derivatives
Key Differences and Implications
Substituent Position :
- The target compound’s methyl group on the piperazine (position 1) may sterically hinder receptor binding compared to unsubstituted analogs like 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
- Oxadiazole substituent position (3 vs. 5) alters electronic properties. For example, 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine (CAS 1019637-82-1) may exhibit different dipole moments, affecting solubility and target affinity .
Aromatic vs.
Salt Forms :
- The dihydrochloride salt of 1-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine (EN300-46590398) improves aqueous solubility, a critical factor for oral bioavailability .
Biological Activity
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 255.14 g/mol. It is often encountered in its dihydrochloride form. The compound features a piperazine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds with oxadiazole structures showed potent activity against various Gram-positive bacteria . The mechanism is believed to involve interference with bacterial protein synthesis and cell wall integrity.
Antiparasitic Activity
A notable study focused on the antiparasitic effects of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. The compound exhibited an EC50 value of approximately 0.263 μM, indicating substantial efficacy in inhibiting parasite growth . The structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring significantly impacted potency.
Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies showed that related oxadiazole compounds induced apoptosis in various cancer cell lines, including MCF-7 and A549 cells. The IC50 values ranged from 0.12 to 2.78 μM depending on structural modifications . Flow cytometry assays confirmed that these compounds activate apoptotic pathways through caspase activation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Compound Modification | Biological Activity | EC50/IC50 Value |
|---|---|---|
| Unsubstituted Oxadiazole | Low Activity | >10 μM |
| Methyl Substitution at Position 3 | Increased Activity | 0.019 μM |
| Piperazine Substitution Variants | Variable Potency | 0.114 - 0.967 μM |
This table illustrates how different substitutions can enhance or diminish the biological activity of the compound.
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Antimalarial Studies : A series of derivatives were synthesized and tested against P. falciparum, showing a range of activities with some compounds achieving sub-micromolar EC50 values .
- Anticancer Research : In vitro experiments demonstrated that certain analogs exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin . These findings suggest that further optimization could lead to new cancer therapies.
- Antibacterial Evaluation : Investigations into the antibacterial properties revealed effectiveness against multi-resistant strains of bacteria, reinforcing the therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
